ethyl 5-{[(4-chlorophenyl)sulfonyl][(2E)-3-phenylprop-2-enoyl]amino}-2-phenyl-1-benzofuran-3-carboxylate
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Overview
Description
ETHYL 5-[(2E)-N-(4-CHLOROBENZENESULFONYL)-3-PHENYLPROP-2-ENAMIDO]-2-PHENYL-1-BENZOFURAN-3-CARBOXYLATE is a complex organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by its unique structure, which includes a benzofuran core, a phenylprop-2-enamido group, and a chlorobenzenesulfonyl moiety. It is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.
Preparation Methods
The synthesis of ETHYL 5-[(2E)-N-(4-CHLOROBENZENESULFONYL)-3-PHENYLPROP-2-ENAMIDO]-2-PHENYL-1-BENZOFURAN-3-CARBOXYLATE involves multiple steps, typically starting with the preparation of the benzofuran core. This can be achieved through various synthetic routes, including the cyclization of appropriate precursors under acidic or basic conditions. The phenylprop-2-enamido group is then introduced through a condensation reaction with an appropriate amine derivative. Finally, the chlorobenzenesulfonyl group is added via a sulfonylation reaction using chlorobenzenesulfonyl chloride as the reagent .
Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques .
Chemical Reactions Analysis
ETHYL 5-[(2E)-N-(4-CHLOROBENZENESULFONYL)-3-PHENYLPROP-2-ENAMIDO]-2-PHENYL-1-BENZOFURAN-3-CARBOXYLATE undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum complexes . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
ETHYL 5-[(2E)-N-(4-CHLOROBENZENESULFONYL)-3-PHENYLPROP-2-ENAMIDO]-2-PHENYL-1-BENZOFURAN-3-CARBOXYLATE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of ETHYL 5-[(2E)-N-(4-CHLOROBENZENESULFONYL)-3-PHENYLPROP-2-ENAMIDO]-2-PHENYL-1-BENZOFURAN-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to and inhibiting the activity of certain enzymes or receptors involved in disease processes . The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
ETHYL 5-[(2E)-N-(4-CHLOROBENZENESULFONYL)-3-PHENYLPROP-2-ENAMIDO]-2-PHENYL-1-BENZOFURAN-3-CARBOXYLATE can be compared with other benzofuran derivatives and sulfonyl amides. Similar compounds include:
- ETHYL (2E)-2-(4-FLUOROBENZYLIDENE)-7-METHYL-5-(4-METHYLPHENYL)-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
- ETHYL (2E)-2-[(CARBAMOYLAMINO)IMINO]-3-(4-CHLOROBENZENESULFONYL)PROPANOATE
These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of ETHYL 5-[(2E)-N-(4-CHLOROBENZENESULFONYL)-3-PHENYLPROP-2-ENAMIDO]-2-PHENYL-1-BENZOFURAN-3-CARBOXYLATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C32H24ClNO6S |
---|---|
Molecular Weight |
586.1 g/mol |
IUPAC Name |
ethyl 5-[(4-chlorophenyl)sulfonyl-[(E)-3-phenylprop-2-enoyl]amino]-2-phenyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C32H24ClNO6S/c1-2-39-32(36)30-27-21-25(16-19-28(27)40-31(30)23-11-7-4-8-12-23)34(29(35)20-13-22-9-5-3-6-10-22)41(37,38)26-17-14-24(33)15-18-26/h3-21H,2H2,1H3/b20-13+ |
InChI Key |
GMQPWMPNPWFESA-DEDYPNTBSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)N(C(=O)/C=C/C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Cl)C5=CC=CC=C5 |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)N(C(=O)C=CC3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Cl)C5=CC=CC=C5 |
Origin of Product |
United States |
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